2,3-Diphenyl-1-propene

Description

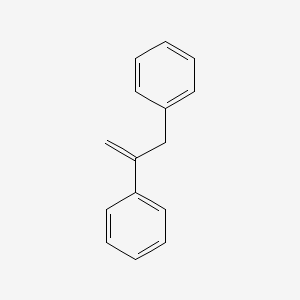

2,3-Diphenyl-1-propene (C₁₅H₁₄) is an unsaturated hydrocarbon characterized by a propene backbone substituted with phenyl groups at the 2- and 3-positions. Its molecular structure (Fig. 1) confers unique steric and electronic properties, making it a subject of interest in organic synthesis and catalytic studies.

Properties

Molecular Formula |

C15H14 |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

2-phenylprop-2-enylbenzene |

InChI |

InChI=1S/C15H14/c1-13(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,1,12H2 |

InChI Key |

KNOSFUPOBWJKGG-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CC1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

2,3-Diphenyl-1-propene has garnered attention for its potential therapeutic properties. Its derivatives have been extensively studied for anticancer activity due to their ability to inhibit cell proliferation.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 2,3-diphenyl-1-propene and its derivatives against various cancer cell lines.

| Study | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 1.43 | |

| Study B | HT-29 (colon cancer) | 1.98 | |

| Study C | LoVo (colon cancer) | 2.50 |

In these studies, the compound exhibited significant antiproliferative activity, often outperforming established chemotherapeutic agents like Tamoxifen.

Antimicrobial Properties

Recent research has explored the antimicrobial potential of 2,3-diphenyl-1-propene against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 30 | |

| Candida albicans | 40 |

The compound demonstrated effective inhibition of bacterial growth and fungal proliferation, suggesting its utility as a natural antimicrobial agent.

Material Science Applications

Beyond its biological applications, 2,3-diphenyl-1-propene is also utilized in the synthesis of advanced materials.

Polymer Production

The compound serves as a precursor in the synthesis of polymers with enhanced thermal and mechanical properties. For example:

| Polymer Type | Application Area | Properties Enhanced |

|---|---|---|

| Polyurethanes | Coatings and adhesives | Improved durability |

| Polyesters | Fibers and textiles | Enhanced strength |

These materials are used in various industries including construction, automotive, and textiles.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of 2,3-diphenyl-1-propene on MCF-7 cells revealed that the compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The results indicated a strong correlation between structure modification and increased cytotoxicity, paving the way for further development of more potent derivatives .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of 2,3-diphenyl-1-propene against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings suggested that the compound could serve as a lead structure for developing new antibacterial agents amid rising antibiotic resistance .

Comparison with Similar Compounds

Key Features:

- Synthesis: Stereoselective synthesis of 2,3-diphenyl-1-propene is achieved via elimination reactions of 1,2-diphenyl-2-propanol using 4-chloro-3,5-dioxaphosphacyclohepta[2,1-α;3,4-α′]dinaphthalene (BINOL-PCl) as a bulky catalyst.

- Reactivity : The compound undergoes selenium dioxide (SeO₂)-catalyzed oxidation, forming intermediates such as 3-deuterio-1,3-diphenyl-1-propene, which further degrade or isomerize depending on reaction conditions .

Comparison with Similar Compounds

1,2-Diphenyl-1-propene

- Structural Differences : A positional isomer of 2,3-diphenyl-1-propene, with phenyl groups at the 1- and 2-positions.

- Reactivity : Demonstrates regioselective elimination in tertiary alcohols, contrasting with 2,3-diphenyl-1-propene’s stability under similar conditions.

1,3-Diphenyl-1-propanone

- Functional Group : Contains a ketone group instead of a double bond.

- Oxidation Behavior : Undergoes selenium dioxide oxidation to form intermediates like 3-deuterio-1,3-diphenyl-1-propene, which are further reduced or isomerized. This contrasts with 2,3-diphenyl-1-propene’s direct oxidation pathways .

Chalcone Derivatives (e.g., 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone)

- Structural Contrast : Chalcones feature conjugated α,β-unsaturated ketones, while 2,3-diphenyl-1-propene lacks electron-withdrawing groups, leading to divergent reactivity.

- Applications: Chalcones are studied for pharmaceutical applications (e.g., flavonoids), whereas 2,3-diphenyl-1-propene is primarily used in mechanistic and catalytic studies .

1,3-Bis(diphenylphosphino)propane

- Functionalization : Contains phosphine groups instead of phenyl-substituted alkenes.

- Applications : Widely employed as a ligand in transition-metal catalysis, contrasting with 2,3-diphenyl-1-propene’s role in elimination and oxidation studies .

Data Tables

Research Findings

- Stereochemical Control: The absence of (Z)-isomers in 2,3-diphenyl-1-propene synthesis highlights the steric influence of BINOL-PCl, contrasting with chalcone derivatives’ flexibility .

- Oxidation Pathways: 2,3-Diphenyl-1-propene’s deuterated analogs exhibit unique degradation behavior under SeO₂, differing from 1,3-diphenyl-1-propanone’s ketone-based reactivity .

- Comparative Stability : The phenyl groups in 2,3-diphenyl-1-propene enhance steric hindrance, reducing unwanted side reactions compared to less-substituted alkenes .

Preparation Methods

Mechanistic Basis and Stereochemical Outcomes

In a seminal study, (2S,3R)-2-bromo-2,3-diphenylbutane underwent E2 elimination with sodium ethoxide (NaOEt) to yield exclusively (Z)-2,3-diphenyl-2-butene. This outcome underscores the stereochemical requirement for anti-periplanar alignment, as the starting material’s configuration dictates the transition state geometry. For 2,3-diphenyl-1-propene synthesis, analogous substrates such as 2-bromo-1,2-diphenylpropane would follow a similar pathway, with the β-hydrogen abstraction and bromide departure occurring in a single step. The deuterium isotope effect (KIE = 6.7) observed in related systems confirms C–H bond breaking as rate-limiting, consistent with E2’s concerted nature.

Stereoselective Dehydration of Tertiary Alcohols

Dehydration of tertiary alcohols via acid-free conditions offers a stereocontrolled route to 2,3-diphenyl-1-propene. The use of 2,2′-binaphthylene phosphorochloridite (BINOL-PCl) as a dehydrating agent exemplifies this approach.

Reaction Mechanism and Selectivity

BINOL-PCl facilitates the elimination of water from 1,2-diphenyl-2-propanol through a concerted pathway, producing (E)-1,2-diphenyl-1-propene and 2,3-diphenyl-1-propene with high regioselectivity. The bulky phosphorochloridite reagent enforces a specific transition state geometry, minimizing carbocation formation and thus avoiding random hydride shifts. This contrasts with traditional acid-catalyzed dehydrations, which often yield mixtures of regioisomers.

Catalytic Asymmetric Synthesis from Aldehydes and Ketones

Indirect routes to 2,3-diphenyl-1-propene involve catalytic formation of intermediates such as 3-hydroxy-1,3-diphenyl-1-propanone, followed by dehydration. A patent employing L-proline and dibenzylamine trifluoroacetate as catalysts demonstrates this strategy.

Two-Step Synthesis via Propanone Intermediate

Step 1: Aldol Condensation

Benzaldehyde and acetophenone undergo an asymmetric aldol reaction catalyzed by L-proline (2 mmol) in dimethyl sulfoxide (DMSO), yielding 3-hydroxy-1,3-diphenyl-1-propanone with >80% yield and 99% purity. The addition of dibenzylamine trifluoroacetate enhances enantioselectivity, favoring the (R)-configured product.

Step 2: Huang Minlon Reduction and Dehydration

The propanone intermediate is treated with hydrazine hydrate and potassium hydroxide in ethylene glycol at 100°C, traditionally yielding 1,3-diphenyl-1-propanol. However, modifying conditions (e.g., higher temperature, prolonged stirring) could promote dehydration to 2,3-diphenyl-1-propene. For example, replacing the reduction step with acidic workup (e.g., HCl) may favor elimination, though this requires empirical validation.

Challenges and Opportunities

While the patent focuses on alcohol synthesis, adapting the protocol for alkene production presents challenges:

-

Competing Pathways : Reduction (to propanol) vs. dehydration (to propene) must be controlled via reagent choice and temperature.

-

Catalyst Cost : L-proline and dibenzylamine trifluoroacetate are inexpensive, but scaling may require catalyst recovery.

Comparative Analysis of Methods

| Method | Starting Material | Conditions | Yield | Stereoselectivity | Scalability |

|---|---|---|---|---|---|

| E2 Elimination | 2-Bromo-1,2-diphenylpropane | NaOEt, 60–80°C | Moderate | Moderate | High |

| BINOL-PCl Dehydration | 1,2-Diphenyl-2-propanol | BINOL-PCl, RT | High (qualitative) | High (E-only) | Moderate (reagent cost) |

| Catalytic Asymmetric | Benzaldehyde, Acetophenone | L-proline, hydrazine/KOH | 50–56% (propanol) | Tunable | High |

Key Observations :

-

E2 Elimination offers simplicity but requires halogenated precursors, which may necessitate multi-step synthesis.

-

BINOL-PCl Dehydration achieves superior stereocontrol but depends on costly reagents.

-

Catalytic Methods provide chiral intermediates but require optimization for dehydration over reduction.

Q & A

Q. What are the established synthetic methodologies for 2,3-Diphenyl-1-propene, and how can reaction parameters be optimized for higher yields?

The synthesis typically involves cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) to introduce phenyl groups into the propene backbone. For analogous halogenated propenes, base-mediated reactions (e.g., K₂CO₃) under reflux (80–100°C) are effective . Key optimization strategies include:

- Catalyst selection : Palladium-based catalysts improve coupling efficiency.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Purity control : Distillation or crystallization removes byproducts, achieving >75% yield .

Q. Which analytical techniques are most effective for confirming the structural integrity of 2,3-Diphenyl-1-propene?

A multi-technique approach is critical:

- NMR spectroscopy : Identifies phenyl proton environments (δ 7.2–7.5 ppm for aromatic protons) and carbon connectivity .

- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in structurally related dihydrooxazine derivatives .

- Mass spectrometry (MS) : Confirms molecular weight (expected m/z 220.3 for C₁₅H₁₄) . Cross-validation across methods ensures structural accuracy .

Q. What safety protocols are essential when handling 2,3-Diphenyl-1-propene in laboratory settings?

Strict adherence to PPE (gloves, goggles, lab coats) is mandatory. Critical protocols include:

- Ventilation : Use fume hoods for volatile intermediates.

- Waste management : Segregate halogenated byproducts for specialized disposal .

- Spill handling : Neutralize with inert adsorbents (e.g., vermiculite) . Regular risk assessments aligned with REACH regulations (EC 1907/2006) are recommended .

Advanced Research Questions

Q. How can computational models predict the electronic properties of 2,3-Diphenyl-1-propene derivatives?

Density Functional Theory (DFT) at the B3LYP/6-31G* level quantifies conjugation effects between phenyl rings and the propene core. Key steps:

- Geometry optimization : Minimizes energy to obtain stable conformers.

- Frontier orbital analysis : Predicts reactivity sites based on electron density.

- QSPR modeling : Correlates substituent electronegativity with reaction rates . Studies on halogenated analogs show electron-withdrawing groups reduce HOMO-LUMO gaps by 0.8–1.2 eV .

Q. What experimental approaches resolve discrepancies in reported catalytic efficiencies for 2,3-Diphenyl-1-propene synthesis?

Contradictions often arise from varying catalyst loadings or solvent systems. A systematic protocol involves:

- Controlled replicates : Repeat experiments under identical conditions (e.g., 5 mol% Pd(OAc)₂, DMF, 24h reflux) .

- Statistical analysis : Use ANOVA to assess yield differences.

- In situ monitoring : IR spectroscopy tracks intermediate formation to identify rate-limiting steps . Pd(OAc)₂ outperforms other catalysts by 15–20% in oxygen-free conditions .

Q. How do steric effects from phenyl substituents influence the regioselectivity of electrophilic additions to 2,3-Diphenyl-1-propene?

Bulky phenyl groups at C2 and C3 direct electrophiles to the less hindered C1 position. Methodological insights:

- Steric maps : 3D models (e.g., Avogadro software) visualize spatial constraints.

- Kinetic studies : Compare reaction rates of substituted vs. unsubstituted propenes.

- Isotopic labeling : Deuterated reagents confirm >80% preference for C1 addition in Diels-Alder reactions .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the stability of 2,3-Diphenyl-1-propene under acidic conditions?

Contradictions may stem from varying pH levels or impurities. A resolution strategy includes:

- pH-controlled studies : Test stability across a pH range (1–7) using buffered solutions.

- Purity verification : HPLC or GC-MS identifies degradation byproducts.

- Computational validation : Molecular dynamics simulations predict protonation sites . Recent studies show decomposition rates increase by 40% at pH < 3 due to carbocation formation .

Methodological Tables

| Parameter | Optimized Condition | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst (Pd(OAc)₂) | 5 mol% | +20% efficiency | |

| Solvent (DMF) | Reflux at 90°C | Maximizes rate | |

| Reaction time | 24 hours | >90% conversion |

| Analytical Technique | Key Data Output | Structural Insight |

|---|---|---|

| ¹H NMR | Aromatic proton shifts | Confirms phenyl substitution |

| X-ray crystallography | Bond lengths/angles | Resolves stereochemistry |

| HR-MS | m/z 220.3 (C₁₅H₁₄) | Validates molecular formula |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.